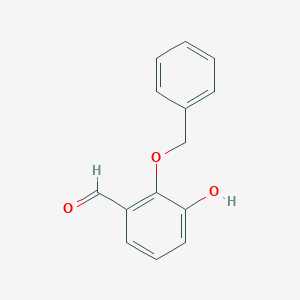

2-benzyloxy-3-hydroxybenzaldehyde

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

86734-60-3 |

|---|---|

分子式 |

C14H12O3 |

分子量 |

228.24 g/mol |

IUPAC名 |

3-hydroxy-2-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C14H12O3/c15-9-12-7-4-8-13(16)14(12)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 |

InChIキー |

CCHSJXWROPKNDR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2O)C=O |

製品の起源 |

United States |

Contextualizing 2 Benzyloxy 3 Hydroxybenzaldehyde in Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds where an aldehyde functional group is directly attached to an aromatic ring. nih.gov This structural arrangement imparts a unique reactivity to these molecules, making them a cornerstone in organic chemistry. chemscene.com The chemistry of aromatic aldehydes is rich and varied, encompassing reactions at both the aldehyde group and the aromatic ring. chemscene.com

The presence of substituents on the benzene (B151609) ring, such as the benzyloxy and hydroxyl groups in 2-benzyloxy-3-hydroxybenzaldehyde, significantly influences the compound's physical and chemical properties. The hydroxyl group, for instance, can enhance reactivity and play a crucial role in the molecule's interaction with biological targets. The benzyloxy group, while generally stable, can be cleaved under specific conditions, offering a strategic point for modification in multi-step syntheses.

The interplay of these substituents with the aldehyde function and the aromatic system dictates the molecule's electronic and steric characteristics, which in turn governs its behavior in chemical reactions and its potential applications.

The Significance of Benzaldehyde Derivatives As Versatile Synthetic Intermediates

Benzaldehyde (B42025) and its derivatives are highly valued as versatile intermediates in organic synthesis. nih.gov Their utility stems from the reactivity of the aldehyde group, which readily undergoes a variety of transformations to generate a wide array of more complex molecules. These reactions include, but are not limited to, oxidation to carboxylic acids, reduction to alcohols, and participation in numerous carbon-carbon bond-forming reactions.

The adaptability of benzaldehyde derivatives makes them crucial building blocks in the synthesis of a diverse range of products, from pharmaceuticals and agrochemicals to dyes and fragrances. chemscene.com For example, they are key precursors in the synthesis of Schiff bases, which are compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Furthermore, the aromatic ring of benzaldehyde derivatives can be functionalized through electrophilic substitution reactions, allowing for the introduction of additional chemical handles. This modularity enables chemists to fine-tune the properties of the final products. The development of new synthetic methodologies continues to expand the scope of benzaldehyde derivatives as indispensable tools in the creation of novel and functional molecules.

An Overview of Current Research Trajectories Involving 2 Benzyloxy 3 Hydroxybenzaldehyde

Classical and Contemporary Approaches to this compound Synthesis

The creation of this compound can be achieved through several synthetic routes, ranging from traditional multi-step processes to more modern, selective techniques. These methods often start from readily available precursors and involve key chemical transformations to introduce the desired functional groups at specific positions on the benzene (B151609) ring.

Multistep Synthetic Routes from Readily Available Precursors

A common strategy for synthesizing this compound involves a multistep sequence starting from simpler, commercially available compounds. One such precursor is 2,3-dihydroxybenzaldehyde. biosynth.comnih.govsigmaaldrich.com The synthesis commences with the selective protection of one of the hydroxyl groups, followed by the introduction of the benzyl group, and finally, deprotection if necessary. The choice of protecting groups and the sequence of reactions are critical to ensure high yields and avoid the formation of unwanted side products.

Another viable starting material is 3-hydroxybenzoic acid. This can be reduced to 3-hydroxybenzyl alcohol, which is then oxidized to 3-hydroxybenzaldehyde (B18108). researchgate.net Subsequently, the benzyloxy group can be introduced.

A notable multistep synthesis starts with benzaldehyde itself, which can be converted to benzoin (B196080) through a benzoin condensation reaction. libretexts.org The benzoin can then undergo further transformations to introduce the necessary hydroxyl and benzyloxy groups.

Condensation-Based Synthetic Strategies

Condensation reactions are a cornerstone of organic synthesis and can be employed in the preparation of derivatives of this compound. For instance, Schiff bases can be formed through the condensation of an aldehyde with a primary amine. nih.gov While not a direct synthesis of the target compound itself, this type of reaction is crucial for creating more complex molecules where the this compound moiety is a key structural component. For example, the condensation of salicylhydrazide with 3-hydroxybenzaldehyde derivatives exemplifies this strategy. analis.com.my

Etherification Reactions for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is a pivotal step in the synthesis of this compound. This is typically achieved through an etherification reaction, with the Williamson ether synthesis being a prominent and widely used method.

The Williamson ether synthesis is a versatile and reliable method for forming ethers. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, a common approach involves the deprotonation of a hydroxyl group on a suitably substituted benzaldehyde precursor to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl bromide or a similar benzyl halide, displacing the halide and forming the desired benzyl ether linkage. orientjchem.org

The reaction conditions, such as the choice of base and solvent, are crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to deprotonate the phenolic hydroxyl group. analis.com.mylibretexts.org The choice of solvent can influence the reaction rate and yield.

| Reactants | Reagents | Product | Reference |

| 2,4-dihydroxybenzaldehyde (B120756), Benzyl bromide | Potassium carbonate, Acetone | 4-(Benzyloxy)-2-hydroxybenzaldehyde (B183881) | |

| 4-hydroxybenzaldehyde (B117250), Phenacyl bromide | Triethylamine, Methanol (B129727) | 4-phenacyloxy benzaldehyde | orientjchem.org |

| 3-hydroxybenzaldehyde, n-alkyl bromide | Potassium carbonate, Potassium iodide, Ethanol (B145695) | 3-alkoxybenzaldehydes | analis.com.my |

Selective Functionalization of Substituted Phenols or Benzaldehydes

The regioselective functionalization of substituted phenols or benzaldehydes is a key challenge in the synthesis of this compound and its isomers. The presence of multiple reactive sites on the aromatic ring necessitates careful control of reaction conditions to achieve the desired substitution pattern.

For instance, starting with 2,3-dihydroxybenzaldehyde, selective benzylation of the hydroxyl group at the 2-position is required. This can be achieved by exploiting the differential acidity of the two hydroxyl groups or by using a protecting group strategy. Similarly, the selective functionalization of arylhydrazines with alcohols and acids has been demonstrated, showcasing methods for achieving regioselectivity in N-functionalization. nih.gov

Regioselective Synthesis of this compound Isomers and Analogues

The principles of regioselective synthesis are not only applicable to the target molecule but also to its various isomers and analogues. For example, the synthesis of 2-chloro-3-hydroxybenzaldehyde (B1361139) and its benzyloxy derivative highlights the ability to introduce different substituents at specific positions on the benzaldehyde ring. prepchem.comsigmaaldrich.comsigmaaldrich.com

Advanced Synthetic Protocols for this compound

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in synthetic efficiency. For the synthesis of this compound, a plausible one-pot strategy could commence with a catechol (1,2-dihydroxybenzene) precursor. This approach would involve two key transformations: the regioselective benzylation of one hydroxyl group, followed by the introduction of a formyl group at the ortho position to the remaining hydroxyl group.

The initial step, the mono-benzylation of catechol, is crucial for the success of a one-pot synthesis. Achieving high regioselectivity is paramount to avoid the formation of undesired byproducts, such as the dibenzylated ether or the isomeric 3-benzyloxyphenol. This can be accomplished by carefully selecting the base and reaction conditions. Subsequently, an in-situ formylation reaction would be performed. Several classical formylation methods, such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions, could be adapted for this purpose. wikipedia.orgwikipedia.orgjocpr.comorganic-chemistry.orgwikipedia.org The challenge in a one-pot sequence lies in the compatibility of the reagents and conditions for both the benzylation and formylation steps.

A hypothetical one-pot synthesis could involve the slow addition of benzyl chloride to a solution of catechol and a mild base in a suitable solvent. After a period to allow for selective benzylation, the formylating agent (e.g., a pre-formed Vilsmeier reagent) would be introduced to the same reaction mixture to effect the formylation.

| Starting Material | Reagents | Potential Formylation Method | Key Considerations |

| Catechol | 1. Benzyl Chloride, Base; 2. Formylating Agent | Vilsmeier-Haack, Duff, Reimer-Tiemann | Regioselectivity of benzylation, Compatibility of reagents |

Catalyst-Mediated Synthesis

The use of catalysts is central to modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the synthesis of this compound, catalysts play a pivotal role, particularly in the regioselective benzylation of 2,3-dihydroxybenzaldehyde.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for this transformation. PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, enabling reactions between immiscible reactants. In the context of synthesizing this compound, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed as a phase-transfer catalyst. The catalyst transports the phenoxide ion from the aqueous or solid phase to the organic phase, where it reacts with benzyl chloride. This method often leads to higher yields and selectivity under milder conditions compared to conventional methods.

| Catalyst Type | Example Catalyst | Starting Material | Reaction | Advantages |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | 2,3-Dihydroxybenzaldehyde | Regioselective Benzylation | Milder conditions, Improved yields and selectivity |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize the environmental impact of chemical processes. For the synthesis of this compound, this translates to the use of solvent-free conditions and environmentally benign catalysts.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with the aid of a catalyst, or by using techniques such as microwave irradiation. oatext.comresearchgate.netnih.govresearchgate.netrsc.org

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry tool. oatext.comresearchgate.netnih.govresearchgate.netrsc.org By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reactions. A solvent-free synthesis of this compound could involve the microwave irradiation of a mixture of 2,3-dihydroxybenzaldehyde, benzyl chloride, and a solid base like potassium carbonate. This approach would not only be environmentally friendly but also highly efficient.

| Technique | Reactants | Potential Advantages |

| Microwave-Assisted Synthesis | 2,3-Dihydroxybenzaldehyde, Benzyl Chloride, Solid Base | Reduced reaction time, Higher yields, Elimination of solvent |

Environmentally Benign Catalysis

The development of environmentally benign catalysts is a cornerstone of green chemistry. This includes the use of solid-supported catalysts and ionic liquids, which can often be recycled and reused, reducing waste and cost.

Solid-supported catalysts offer the advantage of easy separation from the reaction mixture, simplifying product purification and enabling catalyst recycling. sopachem.comwm.edu For the benzylation of 2,3-dihydroxybenzaldehyde, a base such as potassium carbonate could be supported on an inert material like alumina. This heterogeneous catalyst could then be easily filtered off at the end of the reaction.

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. mdpi.comrsc.orgrsc.org They can act as both the solvent and catalyst in a reaction. The regioselective alkylation of phenols has been successfully carried out in ionic liquids. rsc.org For the synthesis of this compound, an imidazolium-based ionic liquid could be used as the reaction medium, potentially enhancing the regioselectivity of the benzylation step and allowing for the recycling of the solvent/catalyst system.

| Catalyst/Solvent Type | Example | Application in Synthesis | Green Advantages |

| Solid-Supported Catalyst | K₂CO₃ on Alumina | Regioselective benzylation | Easy separation, Recyclability |

| Ionic Liquid | Imidazolium-based IL | Solvent and potential co-catalyst for benzylation | Low volatility, Recyclability, Potential for enhanced selectivity |

Reactions of the Aldehyde Functional Group in this compound

The aldehyde group is a primary site of reactivity in this compound, participating in a variety of transformations that are fundamental to organic synthesis.

Reduction to Corresponding Alcohols

The aldehyde functional group can be readily reduced to a primary alcohol. This transformation is a cornerstone of organic synthesis, converting the electrophilic carbonyl carbon into a nucleophilic hydroxyl group. Common laboratory reducing agents are highly effective for this purpose.

The aldehyde group of a substituted benzaldehyde can be reduced to a primary alcohol using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts the aldehyde to the corresponding benzyl alcohol derivative. For instance, the reduction of 3-benzyloxy-2-hydroxybenzaldehyde yields 3-benzyloxy-2-hydroxybenzyl alcohol. This indicates that this compound would similarly be reduced to (2-(benzyloxy)-3-hydroxyphenyl)methanol.

Table 1: Reagents for Aldehyde Reduction

| Reagent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | (2-(benzyloxy)-3-hydroxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (2-(benzyloxy)-3-hydroxyphenyl)methanol |

Condensation Reactions with Nitrogen-Containing Compounds

A hallmark reaction of aldehydes is their condensation with primary amines and other nitrogen-containing nucleophiles to form a class of compounds known as Schiff bases or imines. wikipedia.org This reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond.

This reactivity is well-documented for various hydroxybenzaldehydes. For example, 3-hydroxybenzaldehyde readily condenses with 4-amino-3-hydroxybenzoic acid to form the corresponding Schiff base, 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid. sciensage.info Similarly, new Schiff bases have been synthesized from the reaction of 2-hydroxy-benzaldehyde with amines like 2-aminopyridine (B139424) and 2-aminopyrazine. nih.gov These reactions underscore the general principle that the aldehyde group of this compound is expected to react with a wide array of nitrogenous compounds.

The general scheme for this reaction is as follows: this compound + R-NH₂ → 2-benzyloxy-3-hydroxybenzylideneamine derivative + H₂O

Table 2: Products of Condensation Reactions

| Nitrogen-Containing Reactant | Product Type |

|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazone |

| Hydroxylamine (HONH₂) | Oxime |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone |

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in the aldehyde group makes it susceptible to attack by a wide range of nucleophiles. This fundamental reactivity is the basis for many carbon-carbon and carbon-heteroatom bond-forming reactions. The reduction to alcohols (via hydride addition) and condensation with amines are prime examples of nucleophilic addition followed by subsequent steps.

Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or cyanide ions, can also add to the aldehyde group. These reactions lead to the formation of secondary alcohols or cyanohydrins, respectively, further expanding the synthetic utility of this compound as a building block for more complex molecules.

Chemical Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group imparts another layer of reactivity to the molecule, allowing for transformations that can protect the group or utilize it for further structural elaboration.

Further Etherification or Esterification Reactions

The hydroxyl group of this compound can undergo further reaction to form ethers or esters. These reactions are often employed to protect the hydroxyl group during subsequent synthetic steps or to modify the molecule's properties.

Etherification can be achieved through reactions like the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, reacts with an alkyl halide. orientjchem.org For instance, various 4-hydroxy-benzaldehyde derivatives undergo etherification with phenacyl bromide derivatives in the presence of a base like triethylamine. orientjchem.org Milder methods for benzylation of alcohols, which could be adapted for this phenol, utilize reagents like 2-benzyloxypyridine and methyl triflate. beilstein-journals.org

Esterification is typically accomplished by reacting the hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). Reagents such as 2-benzyloxy-1-methylpyridinium triflate have been developed for the mild synthesis of benzyl esters from carboxylic acids, highlighting the ongoing development in this area of synthesis. nih.gov

Participation in Chelation and Complex Formation

The spatial arrangement of the hydroxyl group and the aldehyde function in this compound creates a potential bidentate chelation site for metal ions. This capacity is significantly enhanced when the aldehyde group is converted into a Schiff base.

Schiff bases derived from hydroxy-substituted aldehydes are renowned for their ability to form stable coordination complexes with a variety of transition metal ions. wikipedia.org For example, a Schiff base synthesized from 2,4-dihydroxybenzaldehyde and α-naphthylamine readily forms complexes with Cu(II), Ni(II), and Zn(II) ions. In these complexes, the phenolic oxygen and the imine nitrogen coordinate to the central metal ion. This established reactivity strongly suggests that Schiff base derivatives of this compound would be excellent ligands, capable of forming stable metal complexes with diverse geometries and potential catalytic or biological applications.

Compound Index

Reactivity of the Benzyloxy Moiety

The benzyloxy group, while serving as a crucial protecting group for the hydroxyl function, possesses its own characteristic reactivity. This includes its cleavage to reveal the free hydroxyl group and potential modifications to the benzyl group itself.

Cleavage and Deprotection Strategies

The removal of the benzyl ether to yield 2,3-dihydroxybenzaldehyde is a common and vital transformation. chemicalbook.comsigmaaldrich.com This deprotection is typically achieved through catalytic transfer hydrogenation. This method offers a mild and efficient alternative to other dealkylation processes.

A variety of catalyst and hydrogen donor systems can be employed for this purpose. For instance, palladium nanoparticles dispersed on an amphiphilic resin have been used in an aqueous medium, where water serves as the hydrogen source. This system has proven effective for the transfer hydrogenation of various aldehydes and ketones. Another approach involves the use of ruthenium-based catalysts with ethanol as the hydrogen donor. researchgate.net Mechanistic studies, including kinetic analyses and density functional theory (DFT) calculations, have been conducted to understand the intricacies of these catalytic processes. researchgate.net

| Deprotection Method | Reagents/Catalyst | Product | Reference |

| Catalytic Transfer Hydrogenation | Palladium nanoparticles, Water | 2,3-Dihydroxybenzaldehyde | researchgate.net |

| Catalytic Transfer Hydrogenation | Ruthenium complexes, Ethanol | 2,3-Dihydroxybenzaldehyde | researchgate.net |

| Demethylation (for comparison) | Boron tribromide, Dichloromethane | 2,3-Dihydroxybenzonitrile (from 2,3-dimethoxybenzonitrile) | google.com |

Benzyl Group Modifications

While the primary role of the benzyloxy group is protection, the benzyl ring itself can undergo modification. However, specific examples of benzyl group modifications on the this compound molecule are not extensively documented in the reviewed literature. In principle, reactions such as halogenation or nitration could occur on the benzyl ring, but these would likely be side reactions during the functionalization of the main benzaldehyde ring.

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound is susceptible to electrophilic attack, allowing for the introduction of various functional groups. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. youtube.com The hydroxyl group is a strongly activating, ortho-, para-director, while the benzyloxy group is also an activating, ortho-, para-director. The aldehyde group, however, is a deactivating, meta-director. youtube.comuci.edu The combined influence of these groups directs incoming electrophiles to specific positions on the ring. Given the positions of the existing groups (hydroxyl at C3 and benzyloxy at C2), the most likely positions for electrophilic attack are C4 and C6.

Common EAS reactions include nitration (using HNO₃ and H₂SO₄) and sulfonation (using SO₃ and H₂SO₄). youtube.com While specific studies on the nitration and sulfonation of this compound are not detailed, the principles of EAS suggest that substitution would occur at the activated positions.

| Reaction Type | Typical Reagents | Directing Influence | Reference |

| Nitration | HNO₃, H₂SO₄ | Ortho, para to -OH and -OCH₂Ph; Meta to -CHO | youtube.com |

| Sulfonation | SO₃, H₂SO₄ | Ortho, para to -OH and -OCH₂Ph; Meta to -CHO | youtube.com |

Halogenation Studies

Halogenation is a well-studied electrophilic aromatic substitution reaction. The reaction of this compound with halogenating agents would be expected to yield halogen-substituted derivatives. Research on the bromination of the related compound, 3-hydroxybenzaldehyde, has shown that bromination can lead to the formation of 2-bromo-3-hydroxybenzaldehyde. researchgate.net This indicates that the position ortho to the hydroxyl group is susceptible to halogenation.

In the case of this compound, the presence of the bulky benzyloxy group at the 2-position might sterically hinder substitution at that site. However, the activating nature of both the hydroxyl and benzyloxy groups would still direct the incoming halogen to the available ortho and para positions. Therefore, halogenation of this compound would likely result in substitution at the C4 and/or C6 positions.

| Halogenating Agent | Expected Product(s) | Reference |

| Bromine (Br₂) in acetic acid | 4-Bromo-2-benzyloxy-3-hydroxybenzaldehyde and/or 6-Bromo-2-benzyloxy-3-hydroxybenzaldehyde | researchgate.net |

| N-Bromosuccinimide (NBS) | 4-Bromo-2-benzyloxy-3-hydroxybenzaldehyde and/or 6-Bromo-2-benzyloxy-3-hydroxybenzaldehyde | youtube.com |

Derivatives and Analogues of 2 Benzyloxy 3 Hydroxybenzaldehyde: Design and Preparation

Design Principles for Structural Diversity

Structural diversity is achieved by systematically altering the functional groups and core structure of the parent molecule. For 2-benzyloxy-3-hydroxybenzaldehyde, this involves modifications at the aldehyde, hydroxyl, and benzyloxy groups, as well as substitutions on the benzaldehyde (B42025) phenyl ring.

The aldehyde group is a key site for chemical reactions, allowing for significant structural changes. Common modifications include:

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an ethanol (B145695) solvent. mdpi.com This transformation converts the planar carbonyl group into a tetrahedral carbinol, altering the molecule's steric and electronic properties.

Oxidation: Oxidation of the aldehyde group yields a carboxylic acid. This introduces an acidic functional group, which can dramatically change the compound's solubility and ability to participate in hydrogen bonding.

Condensation Reactions: The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which contain a carbon-nitrogen double bond (azomethine group). mediresonline.org This is one of the most versatile methods for creating a diverse library of derivatives, as a wide variety of primary amines can be used.

The phenolic hydroxyl group is another reactive handle for introducing structural diversity.

Etherification: The hydroxyl group can be alkylated or arylated through reactions like the Williamson ether synthesis. analis.com.my This involves deprotonating the hydroxyl group with a mild base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This allows for the introduction of various alkyl or substituted alkyl chains.

Esterification: The hydroxyl group can be converted into an ester by reacting it with acyl chlorides or acid anhydrides. researchgate.net This modification introduces a carbonyl group and can be used to append a wide range of substituents, thereby modulating properties like lipophilicity and steric bulk.

Substitution on the Benzyl (B1604629) Ring: Instead of a simple benzyl group, substituted benzyl groups can be introduced during the synthesis. For instance, using 4-chlorobenzyl chloride or 2-fluorobenzyl chloride in the initial etherification of the precursor, 2,3-dihydroxybenzaldehyde (B126233), would result in derivatives with halogen-substituted benzyloxy moieties. These substitutions can alter electronic properties and introduce new potential interaction sites.

Debenzylation and Re-alkylation: The benzyl group can be cleaved through catalytic hydrogenation to reveal the free phenol (B47542). This intermediate can then be re-alkylated with different alkyl or aryl halides, providing access to a wide range of ether derivatives.

Introducing additional substituents onto the primary benzaldehyde ring is a powerful strategy for creating analogues.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can introduce a nitro group onto the ring, as seen in related structures like 2-hydroxy-3-nitrobenzaldehyde. beilstein-journals.org

Use of Substituted Precursors: The synthesis can begin from an already substituted benzaldehyde precursor. For instance, starting with a precursor that has a chloro, bromo, or methyl group on the ring would yield the corresponding substituted this compound analogue. nih.gov

The table below summarizes the design principles for creating structural diversity.

| Modification Site | Reaction Type | Reagent/Method | Resulting Functional Group/Derivative Class |

| Aldehyde | Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Oxidizing Agents | Carboxylic Acid | |

| Condensation | Primary Amines | Schiff Base (Imine) | |

| Hydroxyl Group | Etherification | Alkyl Halides, Base | Ether |

| Esterification | Acyl Chlorides, Anhydrides | Ester | |

| Benzyloxy Group | Substitution | Substituted Benzyl Halides | Substituted Benzyl Ethers |

| Debenzylation | Catalytic Hydrogenation | Phenol (Intermediate) | |

| Phenyl Ring | Substitution | Electrophilic Aromatic Substitution | Substituted Benzaldehyde Ring |

Synthesis of Specific Classes of Derivatives

Applying the above design principles allows for the targeted synthesis of specific classes of compounds. One of the most extensively studied classes is the Schiff base derivatives, owing to their straightforward preparation and diverse properties.

Schiff bases are compounds containing an azomethine or imine group (-C=N-R), formed by the condensation of a primary amine with an aldehyde or ketone. mediresonline.org They are of significant interest due to their prevalence in various biological processes and material science applications.

The synthesis of Schiff bases from this compound is typically a one-pot reaction. The general procedure involves mixing the aldehyde with a selected primary amine in an alcohol solvent, such as methanol (B129727) or ethanol. The reaction is often facilitated by the addition of a catalytic amount of a weak acid, like glacial acetic acid, and may be heated to drive the reaction to completion. The water molecule eliminated during the condensation can be removed to shift the equilibrium towards the product. The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization.

The versatility of this reaction lies in the vast number of commercially available primary amines, allowing for the creation of a large library of derivatives with fine-tuned properties. The R-group of the amine can be an alkyl, aryl, heterocyclic, or other functionalized moiety, each imparting unique characteristics to the final Schiff base molecule. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a common feature in Schiff bases derived from 2-hydroxybenzaldehydes, influencing their conformation and properties. nih.gov

The table below lists examples of primary amines that can be used to synthesize a diverse set of Schiff base derivatives from this compound.

| Primary Amine | Chemical Name | Resulting Schiff Base Derivative Type |

| Aniline | Phenylamine | N-Phenyl Schiff Base |

| p-Toluidine | 4-Methylaniline | N-(4-Methylphenyl) Schiff Base |

| p-Anisidine | 4-Methoxyaniline | N-(4-Methoxyphenyl) Schiff Base |

| 2-Aminopyridine (B139424) | Pyridin-2-amine | N-(Pyridin-2-yl) Schiff Base |

| Ethylenediamine | Ethane-1,2-diamine | Bis-Schiff Base (from 2 aldehyde molecules) |

| Benzylamine | Phenylmethanamine | N-Benzyl Schiff Base |

Benzofuran-Containing Derivatives

The synthesis of benzofuran (B130515) derivatives from this compound can be achieved through various synthetic strategies. One common approach involves the reaction of the parent aldehyde with α-halo ketones or esters, followed by intramolecular cyclization.

A general method for synthesizing 2-acetylbenzofuran (B162037) involves refluxing a salicylaldehyde (B1680747) derivative, such as this compound, with chloroacetone (B47974) in the presence of a base like potassium carbonate. researchgate.net This reaction proceeds via initial O-alkylation of the phenolic hydroxyl group by chloroacetone, followed by an intramolecular aldol-type condensation to form the benzofuran ring. The resulting 2-acetylbenzofuran can then be further modified. For instance, it can be reacted with 2-aminobenzothiazole (B30445) to form a Schiff base, which can then undergo a Staudinger reaction with various acid chlorides to yield β-lactam-containing benzofuran derivatives. researchgate.net

Another versatile method for benzofuran synthesis is the palladium-catalyzed Sonogashira cross-coupling reaction. This approach can be used to couple o-iodophenols with terminal acetylenes, followed by an intramolecular cyclization to furnish the benzofuran core. organic-chemistry.org While not directly starting from this compound, this highlights a powerful strategy for constructing the benzofuran ring system that could be adapted for derivatives of this aldehyde.

Furthermore, 3-hydroxy-2,3-dihydrobenzofuran derivatives can be synthesized by reacting salicylaldehydes with 1,3-dicarbonyl compounds in the presence of a basic catalyst. google.com This method offers a straightforward route to dihydrobenzofuran structures, which are also prevalent in natural products. google.com

Table 1: Examples of Benzofuran Synthesis Methods

| Starting Materials | Reagents and Conditions | Product Type |

| Salicylaldehyde, Chloroacetone | K2CO3, Acetone, Reflux | 2-Acetylbenzofuran researchgate.net |

| 2-(2-Bromophenoxy)-1-phenylethan-1-ones, Terminal Acetylenes | Palladium catalyst, Sonogashira coupling conditions | 2,3-Disubstituted Benzofurans organic-chemistry.org |

| Salicylaldehyde, 1,3-Dicarbonyl Compound | Basic Catalyst | 3-Hydroxy-2,3-dihydrobenzofuran google.com |

Pyrazoline and Other Heterocyclic Analogues

The aldehyde functionality of this compound is a key feature for the synthesis of various heterocyclic analogues, most notably pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are often synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives.

The synthesis of pyrazolines from this compound typically begins with the preparation of the corresponding chalcone (B49325). This chalcone is then reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as acetic acid, to yield the pyrazoline ring via cyclocondensation. researchgate.net The reaction often leads to the formation of 1-acetyl-2-pyrazolines when acetic acid is used as the solvent. researchgate.net These pyrazolines can be further oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the corresponding pyrazoles. researchgate.net

Beyond pyrazolines, the versatile reactivity of the aldehyde and hydroxyl groups allows for the design of other heterocyclic systems. For example, quinoxaline (B1680401) derivatives can be prepared, which are important benzoheterocycles. mdpi.com The synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has been reported, starting from precursors that can be conceptually linked back to the functional groups present in this compound. mdpi.com

The development of synthetic methodologies to access and modify various heterocycle scaffolds is a continuous area of research, with applications in creating diverse molecular architectures. ibmmpeptide.com

Table 2: General Synthesis of Pyrazoline Derivatives

| Precursor | Reagents and Conditions | Product Type |

| Chalcone derivative of this compound | Hydrazine hydrate, Acetic acid | 1-Acetyl-2-pyrazoline researchgate.net |

| 1-Acetyl-2-pyrazoline | DDQ, Dioxane, Reflux | Pyrazole researchgate.net |

Chalcone Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are key intermediates in the synthesis of flavonoids and other heterocyclic compounds. They are characterized by an α,β-unsaturated carbonyl system that bridges two aromatic rings. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. researchgate.netijarsct.co.in

This base-catalyzed reaction involves the condensation of an appropriately substituted benzaldehyde with an acetophenone. researchgate.netijarsct.co.in In the context of this compound, this compound would serve as the aldehyde component. The reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a base like sodium hydroxide. researchgate.netijarsct.co.in The temperature is often maintained between 20-25°C. researchgate.net

The resulting chalcone derivative, incorporating the 2-benzyloxy-3-hydroxyphenyl moiety, can then be used as a precursor for the synthesis of other derivatives, such as the pyrazolines mentioned in the previous section. The presence of the reactive α,β-unsaturated keto function in chalcones makes them versatile building blocks in organic synthesis. nih.gov A series of 2-hydroxyl-4-benzyloxy chalcone derivatives have been synthesized and studied for their potential applications. nih.gov

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde Component | Ketone Component | Reagents and Conditions | Product |

| This compound | Substituted Acetophenone | NaOH, Ethanol, 20-25°C | 2'-Benzyloxy-3'-hydroxychalcone derivative |

| Benzaldehyde derivatives | Acetophenone derivatives | NaOH, Ethanol, Room Temperature | Substituted Chalcone researchgate.net |

| 2-Hydroxyacetophenone | Salicylaldehyde | NaOH (40%), Ethanol | Chalcone derivative researchgate.net |

Benzopyran Derivatives

Benzopyrans are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyran ring. The synthesis of benzopyran derivatives can be approached in several ways, often utilizing precursors with functionalities similar to those found in this compound.

While direct synthesis from this compound is not explicitly detailed in the provided search results, related syntheses of benzopyran derivatives offer insight into potential synthetic routes. For instance, novel benzopyran derivatives have been prepared and investigated for their potential applications. google.com

The synthesis of related 3-benzyloxy-2-pyridinone functional linkers has been described, which involves the alkylation of a protected 2,3-dihydroxypyridine. nih.gov This highlights the utility of the benzyloxy protecting group in directing reactions at other positions of a heterocyclic ring.

Applications of 2 Benzyloxy 3 Hydroxybenzaldehyde in Organic Synthesis and Pharmaceutical Scaffold Design

2-benzyloxy-3-hydroxybenzaldehyde as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a hydroxyl group and a bulky benzyloxy protecting group ortho and meta to an aldehyde function, respectively, positions this compound as a potentially valuable precursor in multi-step syntheses. Its functional groups offer handles for a variety of chemical transformations, essential for constructing intricate molecular frameworks.

Total Synthesis of Natural Products

Natural product synthesis represents a significant benchmark for the utility of a chemical building block. The investigation into the application of this compound for the synthesis of several classes of natural products reveals the following:

Flavonoids are a large class of plant secondary metabolites with diverse biological activities. The houttuynoids, a subgroup of flavonoids, are known for their antiviral properties. A thorough review of the synthetic routes toward houttuynoids, including Houttuynoid A and Houttuynoid B, indicates that this compound is not a reported precursor. nih.govacs.org

Notably, the total synthesis of Houttuynoid A does employ a related, isomeric compound, 4-(benzyloxy)-3-hydroxybenzaldehyde . researchgate.net In this synthesis, the para-benzyloxy substituted aldehyde undergoes a Claisen–Schmidt condensation to form a chalcone (B49325), which is a key intermediate that eventually cyclizes to build the flavonoid core. acs.orgresearchgate.net This highlights the high degree of specificity required for starting materials in complex total synthesis, as the positional difference of the benzyloxy group dictates its utility in this specific synthetic strategy. However, for this compound, no such application in flavonoid synthesis has been documented.

Aporphine (B1220529) alkaloids constitute a large and structurally diverse family of isoquinoline (B145761) alkaloids with significant pharmacological activities. acs.orgnih.gov Synthetic strategies towards the aporphine core often involve intramolecular cyclization reactions, such as oxidative phenol (B47542) coupling or benzyne (B1209423) chemistry. acs.orgnih.govnih.gov Despite the presence of a phenol group suitable for such reactions, a detailed search of the scientific literature did not yield any published total syntheses of aporphine alkaloids that utilize this compound as a starting material or key intermediate.

The benzofuran (B130515) motif is a core structural feature in many biologically active natural products. rsc.orgnih.gov Numerous methods exist for the construction of the benzofuran ring system. rsc.orgorganic-chemistry.org One common approach involves the reaction of a salicylaldehyde (B1680747) derivative with an appropriate coupling partner. While salicylaldehydes are common precursors, and benzyloxybenzaldehydes can be used to form 2-arylbenzofurans, specific examples employing this compound in the synthesis of complex, naturally occurring benzofurans are not found in the current body of scientific literature. jocpr.com Research has described the synthesis of various benzofurans from different precursors, but the specific role of this compound in this context remains undocumented. researchgate.netnih.gov

Design of Pharmaceutical Scaffolds and Ligands (In Vitro Focus)

The development of new drugs often relies on the design of novel molecular scaffolds that can interact with biological targets with high affinity and selectivity. The structural features of this compound make it an attractive starting point for the generation of new chemical entities (NCEs) and as a ligand for medicinally relevant metal complexes.

Scaffold for New Chemical Entities (NCEs)

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The aromatic ring and the versatile functional groups of this compound provide a solid foundation for the development of NCEs. For instance, its isomer, 3-benzyloxy-2-hydroxybenzaldehyde, has been investigated as a lead compound in drug discovery, exhibiting antioxidant, anti-inflammatory, and antimicrobial properties in vitro. It is proposed that this class of compounds may exert their effects by interacting with enzymes such as adenyl cyclase.

The aldehyde group of this compound can be readily converted into other functional groups, such as amines via reductive amination, or used in multicomponent reactions to build molecular complexity rapidly. The hydroxyl group can be alkylated or acylated to introduce further diversity. The benzyloxy group, while primarily a protecting group, also contributes to the lipophilicity of the molecule, which can be crucial for cell membrane permeability. The design of new antitumor agents, for example, often involves the use of privileged scaffolds derived from versatile building blocks like salicylaldehyde derivatives. acs.org

Ligands for Metal Complexes in Medicinal Chemistry

The coordination of metal ions to organic ligands is a well-established strategy in medicinal chemistry to design therapeutic and diagnostic agents. The ortho-hydroxybenzaldehyde moiety in this compound is a classic bidentate chelating unit for a wide range of metal ions. The resulting metal complexes can exhibit unique biological activities that are not observed for the free ligand or the metal ion alone.

The formation of Schiff base ligands through the condensation of the aldehyde group with a primary amine is a common strategy to create multidentate ligands. These Schiff base ligands, derived from this compound, can then be used to form stable complexes with transition metals like copper, zinc, and others. These metal complexes can be designed to target specific biological processes. For example, some metal complexes of Schiff bases derived from salicylaldehyde have shown promising in vitro anticancer and antimicrobial activities. While specific studies on metal complexes of this compound are not widely reported, the foundational chemistry of salicylaldehyde-based ligands provides a strong rationale for its potential in this area.

The following table lists the key functional groups of this compound and their potential roles in the design of pharmaceutical scaffolds and ligands.

| Functional Group | Role in Scaffold/Ligand Design |

| Aldehyde | - Site for condensation reactions (e.g., Schiff base formation) - Can be converted to other functional groups (e.g., amine, alcohol) |

| Hydroxyl | - Acts as a coordinating group for metal ions - Can be modified to alter solubility and biological activity |

| Benzyloxy | - Influences lipophilicity and steric properties - Can be deprotected to reveal a free hydroxyl group for further functionalization |

| Aromatic Ring | - Provides a rigid core structure - Can engage in π-stacking interactions with biological targets |

Mechanistic Investigations of Chemical Reactions Involving 2 Benzyloxy 3 Hydroxybenzaldehyde

Elucidation of Reaction Mechanisms in 2-benzyloxy-3-hydroxybenzaldehyde Transformations

The reactivity of this compound is governed by its three key functional groups: the aldehyde, the hydroxyl group, and the benzyl (B1604629) ether. Mechanistic considerations for reactions at each of these sites are discussed below, often drawing parallels with closely related molecular structures due to the limited specific research on the title compound.

Transformations of the Aldehyde Group:

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation to a Carboxylic Acid: The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-documented transformation. Studies on various substituted benzaldehydes using oxidizing agents like benzyltrimethylammonium (B79724) chlorobromate (BTMACB) have shown that the reaction is first order with respect to both the aldehyde and the oxidizing agent. acs.org The proposed mechanism involves the formation of a transient intermediate, and the reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring. For this compound, the electron-donating nature of the hydroxyl and benzyloxy groups would influence the reaction rate. A substantial kinetic isotope effect observed in the oxidation of deuterated benzaldehyde (B42025) (PhCDO) suggests that the cleavage of the C-H bond of the aldehyde is the rate-determining step. acs.org

Reduction to an Alcohol: The aldehyde group can be readily reduced to a primary alcohol (2-benzyloxy-3-hydroxybenzyl alcohol). This can be achieved using various reducing agents. Catalytic transfer hydrogenation, for instance, using a hydrogen donor like isopropanol (B130326) in the presence of a metal catalyst, is an effective method for the reduction of benzaldehydes. Mechanistic studies on the transfer hydrogenation of benzaldehyde have been conducted, providing insights into the catalytic cycle.

Wittig-Horner Reaction: The aldehyde can undergo olefination via the Wittig-Horner reaction with phosphonate (B1237965) ylids. Kinetic studies on the reaction between substituted benzaldehydes and benzyl phosphonates indicate that the formation of an intermediate is the rate-determining step. arkat-usa.org The reaction is accelerated by electron-withdrawing groups on the benzaldehyde, which would suggest a slower reaction rate for this compound due to its electron-donating substituents. The large negative entropy of activation values support a cyclic, four-membered transition state. arkat-usa.org

Reactions Involving the Hydroxyl and Benzyl Ether Groups:

The phenolic hydroxyl group and the benzyl ether linkage are also key sites for chemical transformations.

Etherification and Esterification of the Hydroxyl Group: The phenolic hydroxyl group can be further derivatized through etherification or esterification reactions. The selectivity of these reactions, particularly in the presence of the aldehyde, is a critical aspect. In related dihydroxybenzaldehydes, selective protection of one hydroxyl group over another is often governed by factors such as intramolecular hydrogen bonding and the relative acidity of the phenolic protons. For instance, in the selective protection of 3,4-dihydroxybenzaldehyde, the choice of base and reaction conditions plays a crucial role in determining the regioselectivity. nih.gov

Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved to unveil the corresponding dihydroxy derivative, 2,3-dihydroxybenzaldehyde (B126233). This debenzylation is typically achieved through hydrogenolysis (catalytic hydrogenation) or by using strong acids. The acidic cleavage of ethers can proceed through either an SN1 or SN2 mechanism. masterorganicchemistry.comlibretexts.orgchemistrysteps.compressbooks.pub Given that the benzylic carbocation is stabilized, an SN1 pathway is plausible under acidic conditions. The reaction involves protonation of the ether oxygen, followed by the departure of the benzyl group as a carbocation, which is then trapped by a nucleophile.

Kinetic Studies of Derivatization and Rearrangement Reactions

Kinetic Data for Analogous Aldehyde Reactions:

The following table presents kinetic data for the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB) in aqueous acetic acid. This data illustrates the influence of substituents on the reaction rate, which can be extrapolated to predict the reactivity of this compound.

| Substituent | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |

| H | 7.23 |

| p-OCH₃ | 315 |

| m-OCH₃ | 15.5 |

| p-Cl | 2.50 |

| m-NO₂ | 0.08 |

| p-NO₂ | 0.29 |

| Data sourced from a study on the oxidation of substituted benzaldehydes by BTMACB. acs.org |

The data clearly shows that electron-donating groups (like p-OCH₃) significantly accelerate the reaction, while electron-withdrawing groups (like m-NO₂ and p-NO₂) retard it. Based on this trend, the presence of the electron-donating hydroxyl and benzyloxy groups in this compound would be expected to result in a high rate of oxidation.

Kinetic Insights into Ether Cleavage:

The rate of acid-catalyzed ether cleavage is dependent on the structure of the ether and the strength of the acid. For ethers that can form a stable carbocation, such as benzyl ethers, the reaction can proceed via an SN1 mechanism. The rate law for such a reaction would be dependent on the concentration of the protonated ether.

Rate = k [R-O⁺(H)-R']

The stability of the benzylic carbocation intermediate would make the cleavage of the O-benzyl bond in this compound a kinetically favored process under acidic conditions compared to the cleavage of an O-alkyl bond that would form a less stable primary or secondary carbocation. libretexts.orgpressbooks.pub

In-depth Spectroscopic Analysis of this compound Remains Elusive Despite Extensive Search

The requested article was to be structured around an advanced analysis of the compound and its derivatives, including detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). However, the search did not uncover specific, citable values for ¹H and ¹³C NMR chemical shifts, coupling constants, definitive IR absorption frequencies, or high-resolution mass spectrometry fragmentation data for this compound.

General expected spectral characteristics can be inferred from the known structure. For instance, ¹H NMR would be expected to show a distinct singlet for the aldehyde proton (CHO) typically in the δ 9.8–10.2 ppm region, signals for the aromatic protons on both the benzaldehyde and benzyl rings, and a singlet for the benzylic (OCH₂) protons. Similarly, IR spectroscopy would be predicted to show a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ and a broad hydroxyl (O-H) stretch. Mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight (228.24 g/mol ) and a prominent fragment from the loss of the benzyl group (m/z 91).

Without access to peer-reviewed research that includes this specific experimental data, the creation of the detailed data tables and in-depth analysis for each spectroscopic technique as outlined in the user's request cannot be accurately or authoritatively fulfilled at this time. Information on related derivatives such as 2,3-dihydroxybenzaldehyde and other substituted benzaldehydes is more accessible but would not directly address the primary focus on this compound.

Further investigation into specialized, subscription-based chemical literature databases may be required to locate the necessary detailed research findings for this specific compound.

Advanced Spectroscopic and Structural Characterization Studies of 2 Benzyloxy 3 Hydroxybenzaldehyde and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds. While specific GC-MS data for 2-benzyloxy-3-hydroxybenzaldehyde is not extensively available in public databases, the fragmentation pattern can be predicted based on its functional groups and the established principles of mass spectrometry.

Upon electron ionization, the molecule is expected to form a molecular ion peak (M+). The subsequent fragmentation is likely to be directed by the benzyloxy, hydroxyl, and aldehyde functionalities. Key predicted fragmentation pathways include:

Loss of a hydrogen atom: A peak at M-1, corresponding to the loss of the aldehydic hydrogen, is anticipated.

Loss of the benzyl (B1604629) group: Cleavage of the O-CH2 bond would result in a prominent peak corresponding to the tropylium (B1234903) ion (C7H7+) at m/z 91, a characteristic fragment for benzyl-containing compounds. The remaining fragment would correspond to the 3-hydroxybenzaldehyde (B18108) radical cation.

Loss of the benzyloxy group: A fragment corresponding to [M-107]+ would indicate the loss of the entire benzyloxy radical.

Cleavage of the formyl group: A peak at M-29, resulting from the loss of the CHO group, is also a plausible fragmentation pathway.

The analysis of related compounds, such as 2-methoxybenzaldehyde, shows characteristic fragmentation including the loss of the methyl group followed by the loss of carbon monoxide. nist.gov Similarly, for 2,3-dihydroxybenzaldehyde (B126233), the mass spectrum shows a clear molecular ion peak and subsequent fragmentation. rsc.org These examples support the predicted fragmentation behavior of this compound.

Table 1: Predicted Major Mass Fragments for this compound in GC-MS

| Fragment Ion | m/z (Predicted) | Corresponding Neutral Loss |

| [C₁₄H₁₂O₃]⁺ | 228 | - |

| [C₁₄H₁₁O₃]⁺ | 227 | H |

| [C₇H₇]⁺ | 91 | C₇H₅O₃ |

| [C₇H₅O₃]⁺ | 137 | C₇H₇ |

| [C₁₃H₉O₂]⁺ | 199 | CHO |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of less volatile and thermally labile compounds like this compound. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such molecules.

In positive ESI mode, the compound is expected to be detected as the protonated molecule [M+H]⁺. In negative ESI mode, the deprotonated molecule [M-H]⁻ would be observed, likely facilitated by the acidic phenolic hydroxyl group. Tandem mass spectrometry (MS/MS) of these precursor ions would provide further structural information. For instance, the fragmentation of the [M+H]⁺ ion could involve the loss of the benzyl group or other neutral losses.

The analysis of substituted benzaldehydes by LC-MS has been established as a robust method for their determination in various matrices. ekb.eg For example, LC-ESI-MS/MS in negative ionization mode has been effectively used to identify numerous secondary metabolites, including phenolic compounds, in plant extracts. The fragmentation patterns observed for similar compounds, such as 4-hydroxybenzaldehyde (B117250), in LC-ESI-MS/MS show a prominent deprotonated molecular ion. researchgate.net

Table 2: Predicted Precursor and Product Ions for this compound in LC-MS/MS

| Precursor Ion | Predicted m/z | Predicted Product Ions (m/z) |

| [M+H]⁺ | 229 | 91 (C₇H₇⁺), 121, 139 |

| [M-H]⁻ | 227 | 135, 107 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

The benzene (B151609) ring itself has characteristic absorptions, which are shifted to longer wavelengths (bathochromic shift) and intensified due to the presence of the hydroxyl, aldehyde, and benzyloxy substituents. These substituents act as auxochromes and chromophores, influencing the energy of the electronic transitions.

For comparison, the UV-Vis spectrum of 4-hydroxybenzaldehyde in isopropanol (B130326) shows a strong π → π* transition with a maximum absorption (λmax) at 285 nm. nist.gov 3-Hydroxybenzaldehyde exhibits a λmax around 315 nm in the gas phase. whitman.edu The additional benzyloxy group in this compound is expected to further influence the position and intensity of these absorption bands. The specific solvent used can also affect the λmax due to solvatochromic effects.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Associated Functional Groups |

| π → π | 280 - 330 | Benzene ring, Aldehyde |

| n → π | > 330 | Aldehyde |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The presence of a hydroxyl group allows for the formation of strong O-H···O hydrogen bonds, which are fundamental in directing the crystal packing.

In the closely related 2-(benzyloxy)-3-ethoxybenzaldehyde, the crystal structure is consolidated by a variety of weak intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. nih.gov These interactions play a crucial role in the formation of supramolecular assemblies. The π–π stacking interactions occur between the phenyl rings of adjacent molecules, contributing to the stability of the crystal lattice. C-H···π interactions, where a C-H bond points towards the electron-rich π system of a neighboring aromatic ring, are also observed. The study of these non-covalent interactions is essential for understanding the solid-state properties of the compound.

Computational Chemistry and in Silico Studies of 2 Benzyloxy 3 Hydroxybenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Optimization for Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting a variety of electronic properties.

In a computational study of 2-hydroxybenzaldehyde, another related compound, DFT at the B3LYP/6-311+g(d,p) level of theory was used for geometry optimization and frequency calculations. researchgate.net Further single-point energy calculations at the M06-2X/6-311+g(3df,2p)//B3LYP/6-311+g(d,p) level were performed to accurately predict the energy requirements for various reactions. researchgate.net For the broader class of benzaldehyde (B42025) derivatives, DFT has been used to determine key quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, dipole moment, and various charges on atoms. These parameters are critical in understanding the reactivity and kinetic stability of the molecules.

A theoretical study on 4-hydroxybenzaldehyde (B117250) employed the B3LYP/6-31G(d,p) basis set to analyze its electronic spectrum and molecular electrostatic potential (MEP). mdpi.com The MEP analysis helps in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. mdpi.com For instance, in 4-hydroxybenzaldehyde, electron-rich areas were found around the oxygen atoms of the carbonyl group. mdpi.com

| Computational Parameter | Significance | Example Finding for a Benzaldehyde Derivative |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms. | The molecule of 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) is essentially planar. rsc.org |

| Lattice Energy | Indicates the stability of the crystal structure. | Calculated as -44.8 kJ mol⁻¹ (AA-CLP), -45.7 kJ mol⁻¹ (B3LYP), and -45.8 kJ mol⁻¹ (M06HF) for a related derivative. rsc.org |

| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability. | Predicted to be around 5.01 eV for 4-hydroxybenzaldehyde. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | Electron-rich zones are located around the carbonyl oxygen atoms in 4-hydroxybenzaldehyde. mdpi.com |

Molecular Docking Studies (In Vitro Biological Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Derivatives of benzyloxybenzaldehyde have been investigated as potential inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. mdpi.comnih.gov In a study focused on this target, two compounds with a benzyloxybenzaldehyde scaffold, ABMM-15 and ABMM-16, were identified as potent and selective inhibitors of ALDH1A3. mdpi.com Molecular docking studies supported these experimental findings, suggesting a favorable binding of these compounds to the ALDH1A3 isoform. mdpi.comnih.gov The presence of methyloxy linkers in these derivatives was highlighted as important for their inhibitory binding within the active site of ALDH1A3. mdpi.com

In a broader context, molecular docking has been applied to various benzaldehyde derivatives to explore their inhibitory potential against different enzymes. For example, benzaldehyde thiosemicarbazone derivatives have been studied as inhibitors of phenoloxidase, a key enzyme in insects. nih.gov Flexible docking methods like FlexX were used to elucidate the interactions between the inhibitors and the active site of the enzyme. nih.gov Similarly, docking studies on 3-benzyloxyhydantoin derivatives against ribonucleotide reductase have shown that modifications at the C5 position of the hydantoin (B18101) ring with isopropyl or isobutyl groups can enhance binding affinity. nih.gov

| Derivative Class | Target Protein | Key Findings from Docking | Reference |

| Benzyloxybenzaldehydes (ABMM-15, ABMM-16) | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Good binding affinity to the ALDH1A3 isoform, supporting their inhibitory activity. | mdpi.comnih.gov |

| Benzaldehyde Thiosemicarbazones | Phenoloxidase | Elucidation of interactions between the ligand and the enzyme's active site. | nih.gov |

| 3-Benzyloxyhydantoin Derivatives | Ribonucleotide Reductase | C5 substitutions on the hydantoin ring with isopropyl or isobutyl groups improved binding affinity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro Focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

While specific QSAR studies focusing solely on 2-benzyloxy-3-hydroxybenzaldehyde are not extensively documented, research on broader classes of benzaldehyde and benzimidazole (B57391) derivatives demonstrates the utility of this approach. For instance, 3D-QSAR studies on benzaldehyde thiosemicarbazone, benzaldehyde, and benzoic acid derivatives as phenoloxidase inhibitors have been conducted. nih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), robust and predictive 3D-QSAR models were developed. nih.gov These models provide insights into the structural features that are important for the inhibitory activity and can guide the design of novel inhibitors. nih.gov

In studies of other derivative series, such as 2-thioarylalkyl benzimidazoles, QSAR models have been established using quantum chemical descriptors obtained from DFT calculations. biolscigroup.us Descriptors like the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule have been found to correlate with the biological activity. biolscigroup.us The quality of a QSAR model is assessed by statistical parameters such as the coefficient of determination (R²), the cross-validation coefficient (Q²cv), and the Fisher coefficient (F). biolscigroup.us A high R² value indicates that a large proportion of the variance in the experimental activity is explained by the model. biolscigroup.us

The principles of QSAR are based on the assumption that the biological activity of a compound is related to its physicochemical properties, which are in turn determined by its molecular structure. atlantis-press.com By identifying these relationships, QSAR can be a powerful tool in the design of new therapeutic agents. atlantis-press.com

Ab Initio and Semi-Empirical Quantum Mechanical Calculations

Ab initio and semi-empirical quantum mechanical calculations are foundational methods in computational chemistry that are used to study the electronic structure and properties of molecules.

Ab initio methods, which are based on first principles without the use of empirical parameters, have been employed in the study of related molecules. For example, in the investigation of 4-(Dimethylamino)benzaldehyde, geometry optimizations were performed at the MP2 level, which is an ab initio method. conicet.gov.ar

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, are also valuable. While specific semi-empirical studies on this compound are not prominent in the literature, the general approach is widely used for larger molecular systems where ab initio or DFT calculations would be computationally too expensive.

Both ab initio and DFT methods were used to study the molecular structure and vibrational frequencies of 4-(Dimethylamino)benzaldehyde, with the results showing good agreement with experimental data. conicet.gov.ar The choice between DFT, ab initio, and semi-empirical methods often depends on the desired accuracy and the computational cost that can be afforded for the system under investigation.

In the study of multi-substituted benzaldehyde derivatives, lattice energy calculations were performed using both DFT (B3LYP and M06HF) and a semi-empirical atom-atom potential method (AA-CLP), allowing for a comparison between the different levels of theory. rsc.org This highlights how different computational methods can be used in concert to provide a more complete understanding of a molecule's properties.

Biological Activity Mechanisms and Structure Activity Relationships in Vitro Studies

In Vitro Antiproliferative and Anticancer Activity

Research into the anticancer properties of benzyloxybenzaldehyde derivatives has revealed their potential to inhibit the growth of cancer cells through various mechanisms. While specific data for 2-benzyloxy-3-hydroxybenzaldehyde is limited, studies on its close structural analog, 2-(benzyloxy)benzaldehyde (B185962), provide significant insights into its potential biological activity.

Mechanisms of Cell Cycle Arrest (e.g., G2/M phase)

A notable mechanism of action for benzyloxybenzaldehyde derivatives is their ability to interfere with the cell division cycle. Studies have demonstrated that these compounds can induce cell cycle arrest, particularly at the G2/M phase. This checkpoint is a critical stage where the cell prepares for mitosis, and its disruption can prevent the proliferation of cancerous cells. For instance, a series of benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)benzaldehyde, were found to cause an accumulation of cells in the G2/M phase in human promyelocytic leukemia (HL-60) cells. This suggests that these compounds may target cellular components that regulate the transition from the G2 to the M phase of the cell cycle.

Apoptosis Induction Pathways (e.g., mitochondrial disruption, DNA fragmentation)

In addition to cell cycle arrest, benzyloxybenzaldehyde derivatives have been shown to induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. The apoptotic pathway initiated by these compounds appears to be mediated through the mitochondria. Research has indicated that treatment with these derivatives leads to a loss of mitochondrial membrane potential in HL-60 cells. researchgate.net This disruption of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors into the cytoplasm.

Furthermore, DNA fragmentation, a hallmark of late-stage apoptosis, has been observed in cells treated with benzyloxybenzaldehyde derivatives. researchgate.net This indicates that the cellular machinery responsible for dismantling the cell is activated, ultimately leading to cell death. The apoptotic effects of a related compound, 2'-benzoyloxycinnamaldehyde, have been linked to the generation of reactive oxygen species (ROS), which can trigger cellular damage and initiate the apoptotic cascade.

Cellular Target Identification (e.g., protein downregulation)

Identifying the specific cellular targets of these compounds is crucial for understanding their mechanism of action. While research is ongoing, some studies have pointed towards the modulation of key regulatory proteins. For example, treatment with 2'-benzoyloxycinnamaldehyde has been associated with the downregulation of Bcl-2, an anti-apoptotic protein. researchgate.net The Bcl-2 family of proteins are critical regulators of the mitochondrial apoptotic pathway, and a decrease in Bcl-2 levels can shift the balance towards cell death. An increased Bax/Bcl-2 ratio, where Bax is a pro-apoptotic protein, is often indicative of apoptosis induction. researchgate.net

More recent findings from 2025 suggest that benzaldehyde (B42025) derivatives may exert their anticancer effects by targeting the interaction between the signaling protein 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph). news-medical.net This interaction is believed to be important for cancer cell survival and treatment resistance. By disrupting this interaction, benzaldehyde derivatives may reduce the expression of genes associated with these malignant traits. news-medical.net

In Vitro Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives has also been explored, with studies indicating activity against a range of microbial pathogens. The specific mechanisms of action for this compound are not yet fully elucidated, but research on related compounds provides a foundation for understanding its potential antimicrobial properties.

Antibacterial Mechanisms Against Gram-Positive Microorganisms

Phenolic benzaldehydes have demonstrated activity against Gram-positive bacteria, such as Staphylococcus aureus. The proposed mechanisms of action for these compounds include the disruption of the plasma membrane, leading to its disintegration. nih.gov This can result in the leakage of intracellular components and ultimately cell death. Another suggested mechanism is the intracellular coagulation of the bacterial cytosol, which would halt essential cellular processes. nih.gov

Antibacterial Mechanisms Against Gram-Negative Microorganisms

The activity of benzaldehyde derivatives extends to Gram-negative bacteria like Escherichia coli. Similar to their effects on Gram-positive bacteria, the disruption of the cell membrane is a likely mechanism of action. nih.govanalis.com.my The lipophilic nature of some benzyloxybenzaldehyde derivatives may facilitate their interaction with the bacterial cell envelope, leading to increased permeability and cell lysis. researchgate.net The presence and position of hydroxyl and methoxy (B1213986) groups on the benzaldehyde ring have been shown to influence the antibacterial activity, suggesting that these functional groups play a key role in the interaction with bacterial targets. nih.gov

Antifungal Activity Mechanisms

While direct in vitro antifungal studies specifically targeting this compound are limited in publicly available research, the broader class of benzaldehydes has demonstrated notable antifungal properties. The mechanism of action is often attributed to the disruption of cellular antioxidation processes within fungal cells. mdpi.com Research on various benzaldehyde derivatives indicates that they can effectively inhibit fungal growth by targeting components of the cellular antioxidant defense system, such as superoxide (B77818) dismutases and glutathione (B108866) reductase. mdpi.com

Other In Vitro Biological Activities and Associated Mechanisms

Antioxidant Mechanisms (e.g., radical scavenging, modulation of NOS expression)

The antioxidant potential of phenolic compounds, including benzaldehyde derivatives, is well-documented. The primary mechanisms underlying this activity are their ability to scavenge free radicals and modulate the expression of enzymes involved in oxidative stress, such as nitric oxide synthase (NOS).

Furthermore, some hydroxybenzaldehyde derivatives have been shown to exert their antioxidant effects through the activation of nitric oxide synthase (NOS) expression. This modulation of NOS can influence various physiological processes. The interplay between the benzyloxy and hydroxyl groups in this compound likely dictates its specific antioxidant profile, including its radical scavenging kinetics and its interaction with enzymatic systems.

In Vitro Vasorelaxant Effects

The vasorelaxant properties of benzaldehyde derivatives have been investigated, with studies often utilizing isolated rat aortic rings. For instance, 4-hydroxybenzaldehyde (B117250) has been shown to induce vasodilation in pre-contracted aortic rings. nih.gov The mechanisms behind this effect are often multifactorial, involving endothelium-dependent and -independent pathways. These can include the modulation of nitric oxide (NO) production, interaction with various ion channels (such as potassium and calcium channels), and effects on adrenergic receptors. nih.gov

For this compound, its potential vasorelaxant activity would be influenced by the electronic and steric properties of its substituents. The hydroxyl group could participate in hydrogen bonding, while the benzyloxy group would increase lipophilicity, potentially facilitating its interaction with vascular smooth muscle cells or endothelial cells. Direct in vitro studies on isolated aortic rings are necessary to determine the specific vasorelaxant efficacy and the underlying signaling pathways of this compound.

In Vitro Anti-inflammatory Pathways

The anti-inflammatory potential of benzaldehyde derivatives has been explored through their ability to modulate key inflammatory pathways. These include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Studies on related compounds have shown that they can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Furthermore, some benzaldehydes have been found to inactivate the NF-κB pathway, a central regulator of inflammation. researchgate.net The anti-inflammatory effects of certain benzaldehyde derivatives have also been linked to the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. researchgate.net